molecular formula C11H18OSi B3280017 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one CAS No. 70639-94-0

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one

Cat. No.: B3280017
CAS No.: 70639-94-0
M. Wt: 194.34 g/mol
InChI Key: TZYGKMOBSVPBHR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one is an organic compound with the molecular formula C11H18OSi It is known for its unique structure, which includes a cyclopentyl group, a trimethylsilyl group, and a prop-2-yn-1-one moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentyl acetylene and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the acetylene and facilitate the nucleophilic attack on the trimethylsilyl chloride.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., Grignard reagents).

Scientific Research Applications

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a precursor for various functionalized compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate signaling pathways, metabolic processes, or gene expression, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol and 1-cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-ol share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of the cyclopentyl group and the trimethylsilyl group in this compound imparts unique chemical properties, making it a valuable compound for specific applications in synthesis and research.

Properties

IUPAC Name

1-cyclopentyl-3-trimethylsilylprop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi/c1-13(2,3)9-8-11(12)10-6-4-5-7-10/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYGKMOBSVPBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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